

Commercial Suppliers and Technical Guide for Amino-PEG7-t-butyl ester

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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

Cat. No.: B8229406

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For researchers, scientists, and drug development professionals, **Amino-PEG7-t-butyl ester** is a valuable heterobifunctional linker, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its commercial availability, key technical data, and its application in targeted protein degradation.

Commercial Supplier Overview

A variety of chemical suppliers offer **Amino-PEG7-t-butyl ester** and related PEG linkers. The following table summarizes the key quantitative data from a selection of commercial vendors to facilitate comparison.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
MedchemExpress	Amino-PEG7-t-butyl ester	2428400-07-9	C21H43NO9	453.57	>98%	-80°C (6 months), -20°C (1 month), protect from light[1]
Precise PEG	Amino-PEG7-t-Bu Ester	2428400-07-9	C21H43NO9	453.57	>96%	Not specified
Chem-Impex	Amino-PEG7-acid tert-butyl ester	2428400-07-9	C21H43NO9	453.56	≥ 97%	≤ -20°C[2]
DC Chemicals	Amino-PEG7-t-butyl ester	2428400-07-9	C21H43NO9	Not specified	Not specified	Not specified[3]
BroadPharm	Amino-PEG8-t-butyl ester	756526-06-4	Not specified	Not specified	Not specified	Not specified[4]
Vector Labs	Amino PEG T-butyl Esters	Not specified	Not specified	Not specified	Not specified	Not specified[5]

Core Application: PROTAC Synthesis

Amino-PEG7-t-butyl ester serves as a flexible linker to connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]

The t-butyl ester group acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation.^{[4][5]}

Experimental Protocols

While specific protocols will vary depending on the target protein and E3 ligase ligands, the following represents a general workflow for the synthesis of a PROTAC using **Amino-PEG7-t-butyl ester**. This protocol is based on established chemical conjugation strategies.

Step 1: Coupling of the First Ligand to the Amino Group of the Linker

- **Reaction Setup:** In an inert atmosphere (e.g., under argon or nitrogen), dissolve the E3 ligase ligand containing a carboxylic acid group (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
- **Activation of Carboxylic Acid:** Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- **Coupling Reaction:** To the activated E3 ligase ligand solution, add a solution of **Amino-PEG7-t-butyl ester** (1.0 eq) in anhydrous DMF.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Deprotection of the t-butyl Ester

- **Reaction Setup:** Dissolve the purified product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).

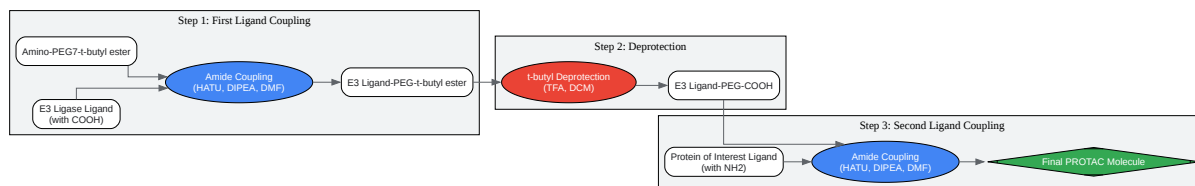
- **Deprotection Reaction:** Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
- **Removal of TFA:** Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene or DCM several times to ensure complete removal of residual acid. The resulting carboxylic acid is often used in the next step without further purification.

Step 3: Coupling of the Second Ligand to the Deprotected Linker

- **Reaction Setup:** In an inert atmosphere, dissolve the deprotected intermediate from Step 2 (1.0 eq) in anhydrous DMF.
- **Activation and Coupling:** Similar to Step 1, activate the carboxylic acid using a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). After a brief activation period, add the target protein ligand containing an amine group (1.0 eq).
- **Reaction Monitoring and Purification:** Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Visualizing the Workflow and Signaling Pathway

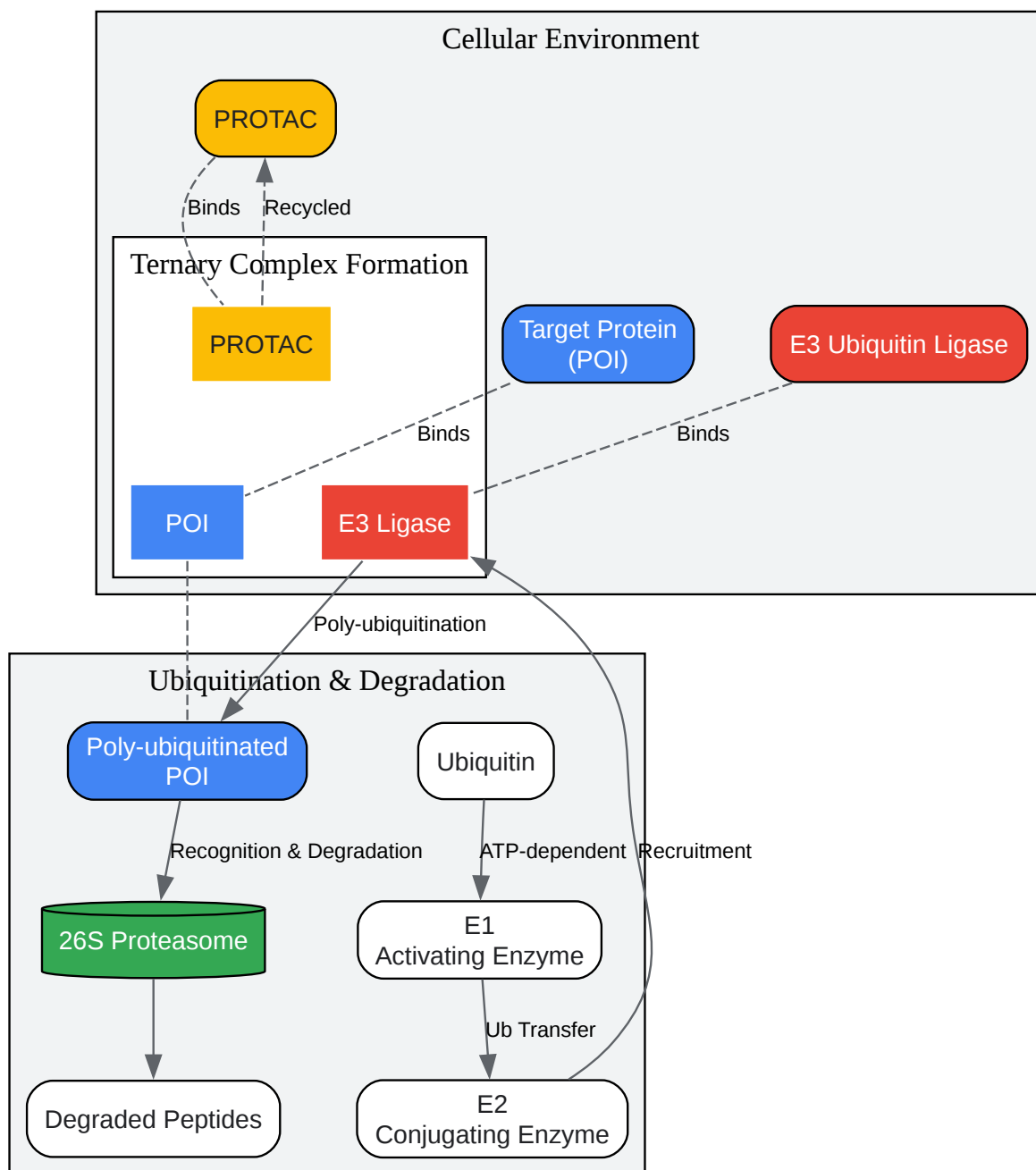
PROTAC Synthesis Experimental Workflow



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Caption: A generalized workflow for the three-step synthesis of a PROTAC molecule.

PROTAC-Mediated Protein Degradation Signaling Pathway



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Caption: The mechanism of PROTAC-induced ubiquitination and proteasomal degradation.

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